molecular formula C20H17ClN2O3S B4231973 N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide

N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No.: B4231973
M. Wt: 400.9 g/mol
InChI Key: PSVUHYOALNPQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide, commonly known as CSN5i-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.

Mechanism of Action

CSN5i-3 binds to the JAMM motif of the CSN5 subunit of the CSN complex, thereby inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, which triggers the activation of the unfolded protein response (UPR) pathway and ultimately results in cell death.
Biochemical and Physiological Effects:
CSN5i-3 has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in mouse models of breast and prostate cancer. Additionally, CSN5i-3 has been found to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

Advantages and Limitations for Lab Experiments

One of the advantages of using CSN5i-3 in lab experiments is its specificity towards the CSN complex, which minimizes off-target effects. However, the compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of CSN5i-3 is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on CSN5i-3. One area of interest is the development of more potent and selective CSN5 inhibitors. Additionally, further studies are needed to fully elucidate the mechanism of action of CSN5i-3 and to identify potential biomarkers that can predict response to the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of CSN5i-3 in cancer patients.

Scientific Research Applications

CSN5i-3 has been identified as a potential anticancer agent due to its ability to inhibit the activity of the COP9 signalosome (CSN) complex. The CSN complex is involved in the regulation of various cellular processes, including cell cycle progression, DNA repair, and gene expression. Overexpression of the CSN complex has been observed in various types of cancer, making it an attractive target for cancer therapy.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(3-chloro-2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-14-18(21)8-5-9-19(14)22-20(24)15-10-12-16(13-11-15)23-27(25,26)17-6-3-2-4-7-17/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUHYOALNPQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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